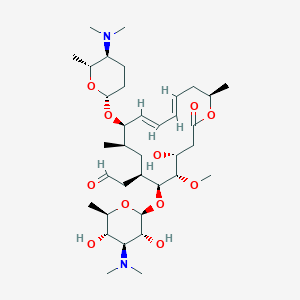
Neospiramycin
Übersicht
Beschreibung
Neospiramycin Description
This compound is a derivative of spiramycin, which is a macrolide antibiotic with a broad spectrum of activity. The research on this compound and its derivatives has focused on understanding the structure-activity relationships to enhance its therapeutic effects and antimicrobial activity. The modifications of this compound aim to improve its efficacy and pharmacokinetic properties, making it a more potent antibiotic for medical use.
Synthesis Analysis
The synthesis of this compound derivatives has been explored extensively. For instance, sixty-six derivatives of this compound I were synthesized and evaluated based on their minimum inhibitory concentration (MIC), affinity to ribosomes, therapeutic effect in mice, and retention time in high-performance liquid chromatography (HPLC) . Another study focused on the synthesis of tetrahydrofuranyl and tetrahydropyranyl derivatives of this compound I at the 3 and/or 4' positions. The synthesis process aimed to correlate the in vitro and in vivo activities of these derivatives with the position and configuration of acetal groups . Additionally, 4'-deoxy derivatives of this compound I and their 12-(Z)-isomers were synthesized through reductive dechlorination, which involved the conversion of 4'-epi-chloro derivatives. The resulting 12-(Z)-derivatives exhibited increased activity against bacteria in vitro compared to their 12-(E)-counterparts, despite having lower affinities to ribosomes .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in their antimicrobial activity. The studies have shown that certain structural modifications can lead to enhanced therapeutic effects. For example, derivatives such as 3,3'',4''-tri-O-propionyl- and 3,4''-di-O-acetyl-3''-O-butyrylspiramycin I have demonstrated high therapeutic effects, surpassing that of acetylspiramycin . The configuration of acetal groups in the tetrahydrofuranyl and tetrahydropyranyl derivatives also influences the efficacy of the compounds, with the 3-a, 4'-a-di-O-tetrahydrofuranylthis compound I derivative being comparable to spiramycin I in terms of activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives are critical for achieving the desired modifications and enhancing the antibiotic's properties. The process of reductive dechlorination used to synthesize the 4'-deoxy derivatives and their 12-(Z)-isomers is an example of a chemical reaction that alters the structure and, consequently, the activity of the antibiotic. The creation of these derivatives has led to compounds with greater antimicrobial activity, which is a significant advancement in the development of more effective antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structures and the chemical modifications they undergo. These properties, such as MIC, affinity to ribosomes, and retention time in HPLC, are essential for determining the antibiotic's effectiveness and suitability for therapeutic use. The research has shown that specific modifications can lead to derivatives with superior therapeutic effects and better pharmacokinetic profiles, which are important considerations in the development of new antibiotics .
Wissenschaftliche Forschungsanwendungen
- SPI, das in der Veterinärmedizin weit verbreitet ist, entweder allein oder in Kombination, bietet ein breites Wirkungsspektrum und ist kostengünstig .
- Forscher untersuchen seine Wirksamkeit gegen sowohl Makrolid-sensitive als auch -resistente Stämme .
Antibakterielle Aktivität
Hemmung der Proteinsynthese
Zytotoxische Wirkung in der Krebsforschung
Studien zur Antibiotikaresistenz
Veterinärmedizin
Wirkmechanismus
Target of Action
Neospiramycin, a derivative of Spiramycin , is a macrolide antibiotic that primarily targets bacterial 50S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell . This compound exhibits activity against various bacteria, including Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .
Mode of Action
This compound inhibits protein synthesis by binding to the 50S ribosomal subunits of susceptible bacteria . This binding inhibits translocation, a critical step in protein synthesis, and stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation . This interaction with its targets results in the bacteriostatic effect of this compound, limiting the growth and proliferation of the bacteria .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunits, it disrupts the translational machinery of bacterial protein synthesis . This disruption affects the ability of the bacteria to produce essential proteins, leading to inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of Spiramycin . The absolute bioavailability of oral Spiramycin, and by extension this compound, is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The tissue distribution of Spiramycin is extensive, with concentrations achieved in bone, muscle, respiratory tract, and saliva exceeding those found in serum . The serum elimination half-life of Spiramycin is between 6.2 and 7.7 hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This makes this compound effective against a variety of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food may reduce the bioavailability of this compound . Additionally, the effectiveness of this compound can be affected by the presence of resistant organisms, which include Enterobacteria, pseudomonads, and moulds . Furthermore, the use of this compound in livestock breeding has resulted in the development of antimicrobial resistance due to residues found in livestock products .
Zukünftige Richtungen
The future of antibiotics like Neospiramycin could involve discovering new combinations to combat multidrug-resistant bacteria . Antibacterial combinations can improve antibiotic efficacy and suppress antibacterial resistance through independent, synergistic, or even antagonistic activities . Despite the challenges, recent advancements, including new in silico methods, theoretical frameworks, and microfluidic platforms, are poised to identify the new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .
Biochemische Analyse
Biochemical Properties
Neospiramycin interacts with bacterial ribosomes, specifically the 50S subunit . This interaction inhibits the translocation step during translation, preventing the elongation of peptide chains and effectively halting bacterial growth . The binding of this compound to the ribosome is a potent inhibitor of both donor and acceptor substrates .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. By binding to the 50S subunit of bacterial ribosomes, this compound inhibits protein synthesis, effectively halting bacterial growth . This antibiotic is active against macrolide-sensitive strains of bacteria, including Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, and Klebsiella pneumoniae .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50S subunit of bacterial ribosomes . This binding interferes with the translocation step during translation, preventing the elongation of peptide chains . This inhibition of protein synthesis effectively halts bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that the peak area of this compound decreased in spiked aqueous samples or milk samples over time . After 96 hours, more than 90% of this compound was converted to H2O-bound this compound .
Metabolic Pathways
This compound is a metabolite of spiramycin, resulting from the hydrolysis of the α-mycarose side chain moiety
Transport and Distribution
The tissue distribution of spiramycin, from which this compound is derived, is extensive . High concentrations of spiramycin have been found in tissues such as lungs, bronchi, tonsils, and sinuses
Subcellular Localization
Given that this compound acts by binding to the 50S subunit of bacterial ribosomes , it is likely that it localizes to the bacterial ribosome within the cell
Eigenschaften
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWVHAACKTENX-XLGVTROISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016175 | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70253-62-2, 102418-06-4 | |
| Record name | Neospiramycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




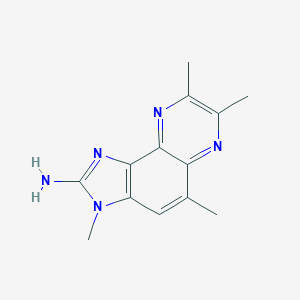

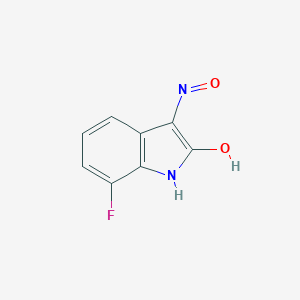
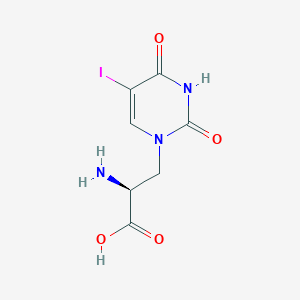




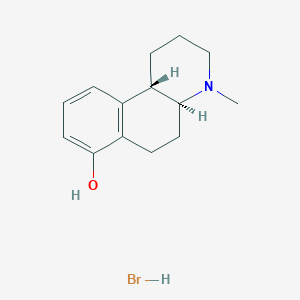
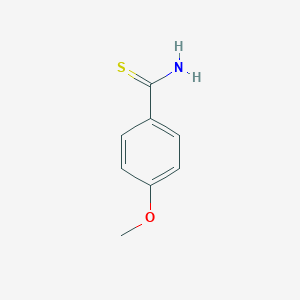
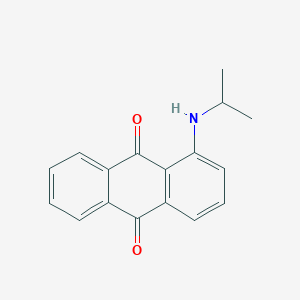
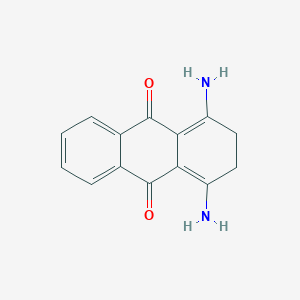
![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)